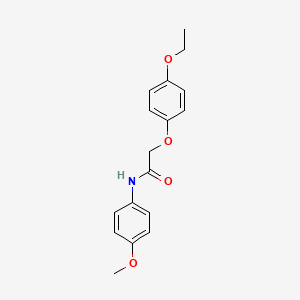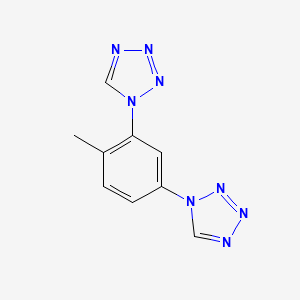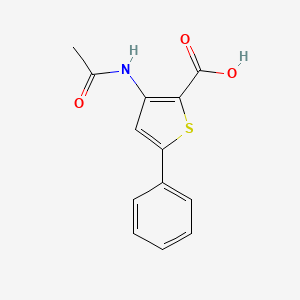
1-(4-chlorobenzyl)-4-(2-fluorophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-chlorobenzyl)-4-(2-fluorophenyl)piperazine is a compound that has been studied for various properties, including its synthesis, molecular structure, and potential biological activities. It is part of a broader class of piperazine derivatives that have been the subject of research due to their interesting chemical and biological properties.
Synthesis Analysis
The synthesis of similar compounds typically involves nucleophilic substitution reactions, condensation reactions, and specific modifications to introduce various functional groups. For instance, the synthesis of a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was achieved by a condensation reaction between carbamimide and 3-fluorobenzoic acid (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Molecular Structure Analysis
X-ray diffraction studies are commonly used to determine the molecular structure of piperazine derivatives. These studies reveal detailed information about crystal systems, space groups, unit cell parameters, and molecular conformations (Özbey, Kendi, Göker, & Tunçbilek, 1998).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including nucleophilic substitution, reduction, and fluorination. These reactions are crucial in modifying the chemical structure and properties of the compounds for specific applications. The reactivity of different functional groups in these molecules significantly impacts their chemical behavior and potential biological activity (Mishra & Chundawat, 2019).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as crystal structure, intermolecular interactions, and conformation, are closely studied using various analytical techniques. Single crystal X-ray diffraction is a common method used to analyze these properties. It provides insights into the crystal packing, hydrogen bonding interactions, and overall stability of the crystal lattice (Glaoui et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential biological activity, are influenced by the molecular structure and functional groups present in the piperazine derivatives. Studies have explored the antimicrobial activity, biological evaluation, and interaction with biological receptors of these compounds. The variation in substituents significantly affects their chemical properties and potential applications (Romagnoli et al., 2008).
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-(2-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2/c18-15-7-5-14(6-8-15)13-20-9-11-21(12-10-20)17-4-2-1-3-16(17)19/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIVXXJVIRQONG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5269752 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B5656860.png)
![2-amino-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5656863.png)
![8-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5656867.png)
![2-[2-(dimethylamino)-5,6,7,8-tetrahydro-4-quinazolinyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5656872.png)

![1-[(4-chlorophenoxy)acetyl]-4-(ethylsulfonyl)piperazine](/img/structure/B5656894.png)
![(1S*,5R*)-6-(2,5-dimethyl-3-furoyl)-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5656907.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(1-oxoisoquinolin-2(1H)-yl)acetamide](/img/structure/B5656915.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-fluorobenzamide](/img/structure/B5656925.png)

![2-(1,3-benzodioxol-5-yl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B5656951.png)

